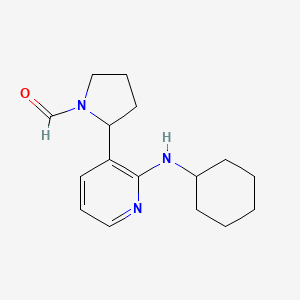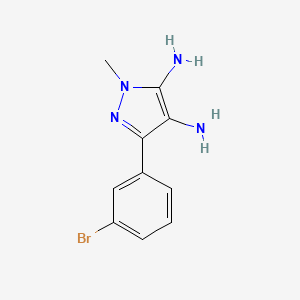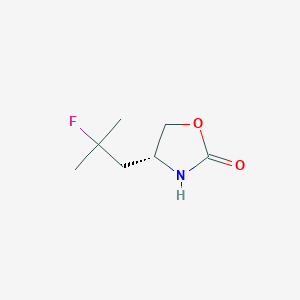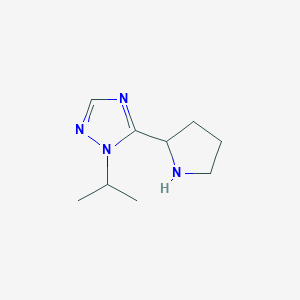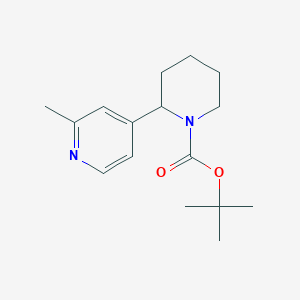
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C6H3F3N2O. It features an isoxazole ring substituted with a trifluoromethyl group and an acetonitrile group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl and acetonitrile groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. For instance, the in situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate can be reacted with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) in (3 + 2) cycloaddition reactions is common. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in drug discovery, where it can be used to develop new therapeutic agents.
Medicine: Its potential medicinal properties are being explored, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to bind to specific enzymes or receptors, influencing their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)isoxazole: Lacks the acetonitrile group but shares the trifluoromethyl-substituted isoxazole core.
5-Isoxazoleacetonitrile: Lacks the trifluoromethyl group but contains the acetonitrile-substituted isoxazole core.
Uniqueness
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which can significantly influence its reactivity and biological activity. The combination of these groups in a single molecule can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C6H3F3N2O |
|---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1H2 |
InChI Key |
ROPUSKPOAIVPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



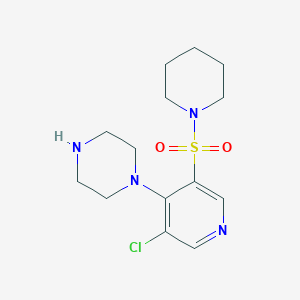
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
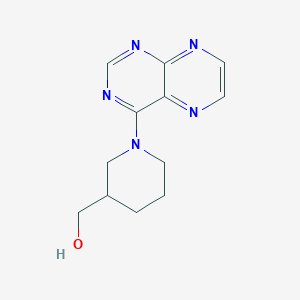
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)



![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
